(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one
CAS No.: 6332-04-3
VCID: VC16047693
Molecular Formula: C18H18O
Molecular Weight: 250.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one, also known as 2',4',6'-Trimethylchalcone, is a synthetic organic compound with significant interest in various fields of chemistry and pharmacology. This compound belongs to the chalcone family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Synonyms
Synthesis and Applications(E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one can be synthesized through the condensation reaction of benzaldehyde and mesityl acetone (2,4,6-trimethylacetophenone) in the presence of a base. This compound is of interest in organic synthesis due to its potential as a precursor for various pharmaceuticals and materials. Biological ActivitiesChalcones, including (E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one, have been studied for their biological activities. These compounds exhibit antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for drug development. Environmental and Safety Considerations
Research FindingsRecent studies have focused on the synthesis and modification of chalcones to enhance their biological activities. For instance, modifications to the chalcone structure can improve its solubility and bioavailability, making it more effective in therapeutic applications. |
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CAS No. | 6332-04-3 |
Product Name | (E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one |
Molecular Formula | C18H18O |
Molecular Weight | 250.3 g/mol |
IUPAC Name | (E)-3-phenyl-1-(2,4,6-trimethylphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C18H18O/c1-13-11-14(2)18(15(3)12-13)17(19)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+ |
Standard InChIKey | FLJAEHNSTVEODG-MDZDMXLPSA-N |
Isomeric SMILES | CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC=CC=C2)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC=CC=C2)C |
PubChem Compound | 5355477 |
Last Modified | Aug 09 2024 |
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